(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, an iodophenyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl ether.
Introduction of the Iodophenyl Group: The iodination of a phenyl ring can be achieved using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Formation of the Oxazolone Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, in the presence of a dehydrating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The benzyl ether and iodophenyl groups may facilitate binding to proteins or enzymes, while the oxazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a methoxy group instead of a benzyl ether.
(4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure but with a bromophenyl group instead of an iodophenyl group.
Uniqueness
The uniqueness of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzyl ether and iodophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H16INO3 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
(4Z)-2-(4-iodophenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16INO3/c24-19-10-8-18(9-11-19)22-25-21(23(26)28-22)14-16-6-12-20(13-7-16)27-15-17-4-2-1-3-5-17/h1-14H,15H2/b21-14- |
InChI Key |
SSVMLNJMYDWRQV-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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